This compound can be classified as a dihydrooxazole derivative, specifically featuring a pyrazine moiety. Its molecular formula is with a molecular weight of approximately 204.27 g/mol. The compound is often synthesized for use in research applications, particularly in the development of pharmaceuticals and as a ligand in asymmetric catalysis.
The synthesis of (S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole typically involves several key steps:
The molecular structure of (S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole features:
The compound's InChI Key is , which aids in its identification in chemical databases.
(S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for (S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole involves its interaction with molecular targets through:
These interactions may modulate biological pathways, influencing the compound's activity in various assays.
The physical properties of (S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole include:
Chemical properties include:
These properties are essential for determining the compound's applicability in laboratory settings.
(S)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
The strategic disconnection of (S)-4-(tert-butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole reveals two primary synthons: pyrazine-2-carboxylic acid and enantiopure (S)-2-amino-3,3-dimethylbutan-1-ol (tert-leucinol). This approach diverges from traditional cyanopyridine-based routes that suffer from inconsistent yields and purification challenges [1] [9]. The pyrazine heterocycle introduces distinctive electronic properties compared to pyridine analogs, necessitating tailored activation strategies during amidation due to altered nucleophilicity. The tertiary alcohol moiety in tert-leucinol presents both steric protection and potential stability issues during cyclization, influencing protecting group decisions. The oxazoline ring formation is strategically positioned as the final disconnection, recognizing cyclization as the yield-determining step requiring precise optimization [1].
Amidation of sterically hindered amino alcohols demands meticulous reagent selection to suppress over-acylation and epimerization. Systematic evaluation of carboxylic acid activation methods reveals significant performance differences:
Table 1: Comparative Evaluation of Amidation Methods
| Activation Reagent | Base | Solvent | Temp (°C) | Isolated Yield | Key Observations |
|---|---|---|---|---|---|
| Oxalyl chloride | Et₃N | THF | 0→RT | 75% | Bis-acylation side product |
| Diphenyl chlorophosphate | Et₃N | THF | 0→RT | 65-72% | Phosphorylation byproducts |
| SOCl₂ | None | Toluene/THF | RT | Trace | Low reactivity |
| iBuOCOCl/NMM | NMM | CH₂Cl₂ | 0→RT | 92% | Minimal bis-acylation |
The mixed anhydride approach (iBuOCOCl/N-methylmorpholine) demonstrates superior performance, attributed to controlled electrophilicity that minimizes over-reaction with the tertiary alcohol. Critical execution parameters include: (1) Strict temperature control (0°C during activation), (2) stoichiometric precision (1.05 equiv activator), and (3) slow addition of the amino alcohol component (1h via syringe pump) to suppress racemization [1] [9]. This method delivers the amide intermediate (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)pyrazinamide in near-quantitative yield with pharmaceutical-grade purity (>99% by HPLC), establishing the optimal foundation for cyclization.
Cyclization proves exceptionally sensitive to leaving group selection and basic conditions. Direct activation of the alcohol as mesylate (MsCl/Et₃N) or tosylate (TsCl/DMAP) yields ≤5% oxazoline due to hydrolysis and incomplete conversion [1]. Conversion to the chloride intermediate via SOCl₂ generates a bench-stable crystalline solid that resists hydrolysis under ambient conditions. Subsequent base screening identifies alkoxide bases as optimal cyclization promoters:
Table 2: Cyclization Efficiency of Chloride Intermediate
| Base System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DABCO | CH₃CN | RT | 18 | 38 |
| DBU | Toluene | 50 | 12 | 59 |
| NaH | THF | 50 | 18 | 60 |
| 5% KOH/EtOH | EtOH | 50 | 11 | 58 |
| 25% NaOMe/MeOH | MeOH | 50 | 3 | 72 |
Sodium methoxide in methanol achieves 72% yield through rapid ring closure before significant hydrolysis occurs. The reaction demonstrates first-order kinetics with complete conversion in <4 hours at 50°C. Crucially, the pyrazine nitrogen's lower basicity compared to pyridine analogs reduces catalyst poisoning potential but necessitates slightly higher reaction temperatures [1] [9].
Gram-scale production (50-100g) employs telescoped processing: The chloride intermediate precipitates directly from the reaction mixture as its HCl salt, enabling isolation via filtration rather than chromatography. This crystalline solid demonstrates exceptional stability (>1 week under ambient conditions), permitting batch-wise cyclization [1] [8]. Chromatographic purification of the final ligand utilizes neutral silica gel (ZEOprep ECO, 40-63µm), eliminating decomposition observed on acidic silica. The optimized three-step sequence achieves 64% overall yield from commercially available pyrazine-2-carboxylic acid and (S)-tert-leucinol – a significant improvement over traditional routes (typically 30-40% overall yield). Process robustness allows >10g batches with <2% yield variation, meeting stringent catalyst production requirements for asymmetric synthesis [1] [7] [9].
The tertiary alcohol's steric bulk intrinsically suppresses undesired acylation, enabling protection-free synthesis – a significant advantage over more nucleophilic primary alcohol systems. Kinetic studies demonstrate 50-fold slower acylation of the tertiary OH versus primary OH in model compounds. During amidation, only 0.3-0.8% diester formation occurs without explicit protection, manageable through crystallization. This eliminates traditional protection/deprotection sequences (e.g., silyl or acetyl groups) that typically consume 2-3 synthetic steps and reduce overall yield by 15-25%. The minimal reactivity is attributed to steric hindrance (A-values: tert-butyl = 4.9 kcal/mol) and the electron-donating nature of the alkyl substituents [1] [9].
Solvent optimization reduces CH₂Cl₂ consumption by 40% through switching to ethyl acetate/THF mixtures during amidation. Process mass intensity (PMI) analysis reveals key improvements:
The most significant advancement replaces chromatography with crystallization for the chloride intermediate and utilizes recyclable neutral silica when necessary. Reaction telescoping (amide → chloride → oxazoline without isolation) further reduces solvent consumption by 60% and processing time by 40%, demonstrating industrial viability for asymmetric catalyst production [1] [9].
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: